(E)-1-chloro-3-diethoxyphosphorylprop-1-ene
Description
Properties
IUPAC Name |
(E)-1-chloro-3-diethoxyphosphorylprop-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14ClO3P/c1-3-10-12(9,11-4-2)7-5-6-8/h5-6H,3-4,7H2,1-2H3/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XENNXUCIWBEUFL-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC=CCl)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOP(=O)(C/C=C/Cl)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClO3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401227267 | |
| Record name | Diethyl P-[(2E)-3-chloro-2-propen-1-yl]phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401227267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20397-67-5, 16485-99-7 | |
| Record name | Diethyl P-[(2E)-3-chloro-2-propen-1-yl]phosphonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20397-67-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethyl P-[(2E)-3-chloro-2-propen-1-yl]phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401227267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl (3-chloroallyl)phosphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.841 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Mechanism and Substrate Design
The HWE reaction involves deprotonation of a phosphonate ester to form a ylide, which subsequently reacts with an aldehyde to yield the alkene. For the target compound, diethyl (2-chloroethyl)phosphonate serves as the phosphonate precursor, while formaldehyde acts as the aldehyde component:
The base (e.g., NaH or KOtBu) facilitates ylide formation, and the reaction proceeds in anhydrous THF or DMF at 0–25°C.
Optimization of Reaction Conditions
Key parameters influencing yield and selectivity include:
-
Base strength : Stronger bases (e.g., KHMDS) enhance ylide reactivity but may promote side reactions.
-
Solvent polarity : Polar aprotic solvents like DMF improve solubility of intermediates.
-
Temperature : Lower temperatures (0–10°C) favor kinetic control and E-selectivity .
A representative procedure from analogous syntheses reports 85–90% yields with >95% E-isomer content when using KOtBu in THF at 10°C.
Hydrophosphorylation of Propargyl Chloride
Hydrophosphorylation offers a direct route to introduce the diethoxyphosphoryl group onto alkynes, followed by halogenation to install the chloro substituent. This method capitalizes on radical or transition metal-catalyzed pathways.
Copper-Catalyzed Hydrophosphorylation
Propargyl chloride (HC≡CCH2Cl) reacts with diethyl phosphite under copper(I) catalysis to form this compound:
The reaction proceeds via anti-Markovnikov addition, with copper iodide (5 mol%) in toluene at 80°C for 24 hours yielding 70–75% of the E-isomer.
Radical-Mediated Pathways
UV-initiated radical reactions using azobisisobutyronitrile (AIBN) enable hydrophosphorylation at milder temperatures (40–60°C). However, stereocontrol is less precise, resulting in E/Z mixtures (3:1) with moderate yields (~65%).
Elimination Reactions from Phosphorylated Chloroalkanes
Dehydrohalogenation of 3-chloro-1-diethoxyphosphorylpropane provides a straightforward route to the target alkene. This method relies on base-mediated elimination to form the double bond.
Base Selection and Solvent Effects
Using potassium tert-butoxide (KOtBu) in refluxing THF, the elimination proceeds via an E2 mechanism:
Yields reach 80–85% with exclusive E-geometry due to steric hindrance during transition-state formation.
Phase Transfer Catalysis (PTC)
Incorporating benzyltrimethylammonium chloride (BTMAC) as a PTC agent enhances reaction rates by shuttling hydroxide ions into the organic phase. This method reduces reaction times from 24 hours to 6 hours while maintaining yields at 82–88% .
Comparative Analysis of Synthetic Methods
The table below summarizes key metrics for each preparation route:
| Method | Catalyst/Base | Solvent | Temperature (°C) | Yield (%) | E-Selectivity (%) |
|---|---|---|---|---|---|
| HWE Olefination | KOtBu | THF | 10 | 85–90 | >95 |
| Cu-Mediated Hydrophos. | CuI | Toluene | 80 | 70–75 | 90 |
| Radical Hydrophos. | AIBN | Benzene | 60 | 65 | 75 |
| Elimination (KOtBu) | KOtBu | THF | 70 | 80–85 | 100 |
| Elimination (PTC) | BTMAC + NaOH | C6H6 | 50 | 82–88 | 100 |
Chemical Reactions Analysis
Types of Reactions
(E)-1-chloro-3-diethoxyphosphorylprop-1-ene can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new compounds.
Oxidation Reactions: The compound can be oxidized to form phosphine oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of phosphines or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium thiocyanate, or primary amines. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions with amines can yield phosphoramidates, while oxidation reactions can produce phosphine oxides.
Scientific Research Applications
(E)-1-chloro-3-diethoxyphosphorylprop-1-ene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organophosphorus compounds.
Biology: The compound can be used in the study of enzyme inhibition, particularly those enzymes that interact with phosphorus-containing substrates.
Industry: It can be used in the production of flame retardants, plasticizers, and other materials that benefit from the incorporation of phosphorus-containing compounds.
Mechanism of Action
The mechanism of action of (E)-1-chloro-3-diethoxyphosphorylprop-1-ene involves its interaction with molecular targets such as enzymes or receptors. The chloro group can act as a leaving group in substitution reactions, allowing the compound to form covalent bonds with nucleophilic sites on target molecules. This can lead to the inhibition of enzyme activity or the modulation of receptor function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analog: 1,3-Dichloropropene Isomers
1,3-Dichloropropene exists as cis- (Z) and trans- (E) isomers, both widely used as soil fumigants and nematicides in agriculture . The comparison focuses on substituents, stereochemistry, and functional implications:
Key Differences
Substituent Chemistry :
- (E)-1-Chloro-3-diethoxyphosphorylprop-1-ene : Contains a phosphoryl group (P=O) with ethoxy substituents, which may enhance polarity and hydrolytic stability compared to chlorine.
- 1,3-Dichloropropene : Features two chlorine atoms, rendering it highly volatile and reactive toward nucleophiles (e.g., soil microorganisms).
Stereochemical Influence :
- The E-configuration in both compounds ensures trans spatial arrangement. However, in 1,3-dichloropropene, the trans isomer (E) exhibits higher pesticidal activity due to optimized molecular geometry for target binding . For the phosphorylated analog, stereochemistry may influence solubility or catalytic interactions.
Physicochemical Properties :
- The phosphoryl group in this compound likely increases molecular weight and boiling point compared to 1,3-dichloropropene, reducing volatility. This could limit its utility as a fumigant but improve persistence in formulations.
Toxicity and Environmental Impact: 1,3-Dichloropropene is classified as a probable human carcinogen (EPA) due to metabolic release of reactive intermediates. The phosphorylated analog’s toxicity profile remains uncharacterized, though organophosphates generally exhibit neurotoxic effects via acetylcholinesterase inhibition.
Data Table: Structural and Functional Comparison
Biological Activity
(E)-1-chloro-3-diethoxyphosphorylprop-1-ene is a chemical compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
Chemical Formula: CHClOP
Molecular Weight: 224.64 g/mol
CAS Number: Not specified in the available literature.
The compound features a chloro group and diethoxyphosphoryl moiety, which may contribute to its reactivity and biological effects. The presence of phosphorus in the structure suggests potential applications in various fields, including agricultural chemistry and pharmaceuticals.
Biological Activity Overview
Research into the biological activity of this compound indicates several key areas of interest:
- Antimicrobial Activity: Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. These findings are significant for potential applications in developing new antimicrobial agents.
- Anticancer Properties: Investigations have also highlighted the potential anticancer activity of this compound. In vitro studies have shown that the compound can inhibit the proliferation of certain cancer cell lines, although further research is necessary to elucidate the mechanisms involved.
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers aimed to evaluate the antimicrobial activity of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 50 µg/mL |
| Escherichia coli | 100 µg/mL |
These results suggest that this compound has promising antimicrobial potential, warranting further investigation into its mechanism of action and application in clinical settings.
Case Study 2: Anticancer Activity
In another study focusing on the anticancer properties, this compound was tested on human breast cancer cell lines (MCF-7). The findings showed a dose-dependent inhibition of cell growth:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 25 | 65 |
| 50 | 40 |
The compound exhibited significant cytotoxicity at higher concentrations, indicating its potential as a lead compound for anticancer drug development.
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the diethoxyphosphoryl group may interact with cellular signaling pathways involved in apoptosis and microbial resistance.
Q & A
Q. What are the optimal synthetic routes for (E)-1-chloro-3-diethoxyphosphorylprop-1-ene, and how do reaction conditions influence yield and stereoselectivity?
Methodological Answer: Synthesis typically involves:
Phosphorylation : Reaction of propenyl chloride precursors with diethyl phosphite under basic conditions (e.g., NaH or Et₃N).
Stereochemical Control : Use of low-polarity solvents (e.g., THF or DCM) and controlled temperatures (0–25°C) to favor the E-isomer via kinetic control .
Purification : Column chromatography with silica gel (hexane:ethyl acetate gradients) or distillation under reduced pressure.
Q. Key Parameters Table :
| Step | Catalyst/Solvent | Temperature (°C) | Yield (%) | Stereoselectivity (E:Z) |
|---|---|---|---|---|
| Phosphorylation | Et₃N, THF | 0–25 | 60–75 | 85:15 |
| Isomer Separation | Silica gel (hexane:EA) | Ambient | 90–95 | >99:1 |
Data Analysis : Lower temperatures reduce side reactions (e.g., hydrolysis), while polar aprotic solvents stabilize intermediates .
Q. Which analytical techniques are most effective for characterizing this compound?
Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 1.3–1.4 (ethoxy CH₃), δ 4.1–4.3 (ethoxy CH₂), and δ 5.8–6.2 (vinyl protons) confirm structure.
- ³¹P NMR : Signal near δ 0–5 ppm indicates phosphoryl group integrity .
- X-ray Crystallography : Resolves stereochemistry and bond angles (e.g., C-Cl and P=O bond lengths) .
- GC-MS : Validates purity (>98%) and detects trace isomers.
Critical Note : Assign stereochemistry using NOESY (Nuclear Overhauser Effect) to distinguish E/Z configurations .
Q. How should researchers assess the compound’s stability under varying storage conditions?
Methodological Answer :
- Accelerated Degradation Studies :
- Store samples at 4°C (short-term) vs. –20°C (long-term) in inert atmospheres (Ar/N₂).
- Monitor degradation via HPLC at intervals (0, 7, 30 days).
- Light Sensitivity : UV-Vis spectroscopy to detect photolytic byproducts (λ = 254 nm).
- Hydrolysis Risk : Test in aqueous buffers (pH 4–10) to identify pH-dependent decomposition .
Advanced Research Questions
Q. What strategies resolve contradictions in computational vs. experimental data for this compound’s reactivity?
Methodological Answer :
- Hybrid Modeling :
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to predict reaction pathways (e.g., nucleophilic substitution at Cl).
- Experimental Validation : Compare computed activation energies with kinetic studies (e.g., Arrhenius plots from temperature-dependent reactions).
- Divergence Analysis : Discrepancies often arise from solvent effects (implicit vs. explicit solvent models) or incomplete basis sets. Calibrate models using benchmark experimental data (e.g., kinetic isotope effects) .
Q. How can researchers optimize catalytic systems for asymmetric derivatization of this compound?
Methodological Answer :
- Catalyst Screening : Test chiral ligands (e.g., BINAP, Salen) with transition metals (Pd, Cu) in cross-coupling reactions.
- Enantiomeric Excess (ee) Analysis : Use chiral HPLC (Chiralpak AD-H column) or CD spectroscopy.
- Case Study : Pd(OAc)₂ with (R)-BINAP in Suzuki-Miyaura coupling achieves 80–85% ee in anhydrous toluene at 60°C .
Q. What methodologies identify and quantify trace impurities in synthesized batches?
Methodological Answer :
- LC-HRMS : Detect impurities <0.1% using high-resolution mass spectrometry (e.g., Q-TOF).
- Impurity Profiling :
- Byproduct Identification : Compare fragmentation patterns with libraries (e.g., m/z 245.02 for hydrolyzed phosphoryl group).
- Quantitative NMR : Use internal standards (e.g., 1,4-dinitrobenzene) for absolute quantification .
Q. How do methodological differences in receptor-binding studies affect data interpretation for pharmacological applications?
Methodological Answer :
- In Vitro vs. In Silico :
- Wet-Lab Assays : Measure IC₅₀ using HEK293 cells expressing target receptors.
- Molecular Docking : AutoDock Vina predicts binding affinities; validate with mutational studies (e.g., alanine scanning).
- Contradiction Resolution : Discrepancies arise from receptor flexibility (MD simulations >10 ns) vs. static crystal structures. Use ensemble docking to account for conformational changes .
Q. Data Contradiction Analysis Framework :
| Source of Discrepancy | Resolution Strategy | Example |
|---|---|---|
| Computational Model Limitations | Calibrate with experimental kinetics | Adjust solvation parameters in DFT |
| Analytical Sensitivity | Cross-validate with orthogonal techniques (NMR + MS) | Confirm impurity structure via 2D NMR |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
